molecular formula C17H16F4N4O2 B2823473 4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775527-03-1

4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2823473
CAS No.: 1775527-03-1
M. Wt: 384.335
InChI Key: ILTSLLDJRRRFED-UHFFFAOYSA-N
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Description

4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at the 6-position and a piperazine ring at the 4-position. The piperazine moiety is further modified by a 3-fluoro-4-methoxybenzoyl group, which introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents.

The compound’s trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine ring provides conformational flexibility for receptor binding. The benzoyl substituent may influence selectivity toward specific biological targets, as seen in structurally related dopamine receptor ligands like FAUC 329 .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4O2/c1-27-13-3-2-11(8-12(13)18)16(26)25-6-4-24(5-7-25)15-9-14(17(19,20)21)22-10-23-15/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTSLLDJRRRFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-Fluoro-4-methoxyphenyl Intermediate:

    Synthesis of 6-(Trifluoromethyl)-4-pyrimidinyl Intermediate: This intermediate is prepared by the reaction of a pyrimidine precursor with trifluoromethylating agents under controlled conditions.

    Formation of Piperazine Derivative: The piperazine moiety is introduced by reacting the pyrimidine intermediate with piperazine under suitable conditions.

    Coupling Reaction: The final step involves the coupling of the 3-Fluoro-4-methoxyphenyl intermediate with the piperazine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications Source References
4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 3-Fluoro-4-methoxybenzoyl, trifluoromethyl C18H16F4N4O2 408.34 Dopamine receptor ligand candidate
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine tert-butyl group C13H19F3N4 288.31 Intermediate for receptor ligand synthesis
4-{4-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Chlorophenyl-cyclopentanecarbonyl group C21H22ClF3N4O 438.87 Kinase inhibitor scaffold
4-(1H-1,2,4-Triazol-1-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine Triazole, benzenesulfonyl group C17H16F3N7O2S 439.41 Antifungal/antiviral candidate
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride salt Hydrochloride salt form C9H11F3N4·HCl 268.67 Improved solubility for pharmacological studies

Structural and Functional Insights:

  • Substituent Effects : The 3-fluoro-4-methoxybenzoyl group in the target compound distinguishes it from analogs like the tert-butyl derivative (288.31 g/mol), which lacks aromatic electron modulation. This difference may enhance binding affinity to dopamine receptors compared to simpler alkyl-substituted analogs .
  • Pharmacokinetic Properties : The hydrochloride salt form (268.67 g/mol) offers enhanced aqueous solubility, critical for in vitro assays, whereas the chlorophenyl-cyclopentanecarbonyl analog (438.87 g/mol) prioritizes bulkier substituents for kinase inhibition .

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